molecular formula C7H10O B143340 2-Cyclohepten-1-one CAS No. 1121-66-0

2-Cyclohepten-1-one

Cat. No.: B143340
CAS No.: 1121-66-0
M. Wt: 110.15 g/mol
InChI Key: WZCRDVTWUYLPTR-UHFFFAOYSA-N
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Description

2-Cyclohepten-1-one, also known as cyclohept-2-en-1-one, is an organic compound with the molecular formula C₇H₁₀O. It is a seven-membered ring compound containing a double bond and a ketone functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale application of the synthetic routes mentioned above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent product quality .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.

    Reduction: This compound can be reduced to cycloheptanone using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the ketone group can be targeted by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are commonly employed.

Major Products Formed:

Mechanism of Action

Target of Action

2-Cyclohepten-1-one, also known as Cyclohept-2-enone, is an α,β-enone

Mode of Action

The compound is known to undergo regioselective reactions with various reagents. For instance, it reacts with allyl indium reagent in the presence of TMSCl . It also reacts with Bu2Zn in the presence of catalytic amounts of Cu(OTf)2 and CH2-bridged azolium salts to give (S)-3-butylcycloheptanone . These reactions suggest that this compound can form covalent bonds with its targets, leading to changes in their structure and function.

Pharmacokinetics

Its physical properties such as its liquid form and density of 0988 g/mL at 25 °C suggest that it could be absorbed and distributed in the body

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Other factors such as pH and the presence of other reactive substances could also potentially influence its action and efficacy.

Scientific Research Applications

2-Cyclohepten-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

    Biology: Studies have explored its potential biological activities, including its effects on enzyme activity and cellular processes.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the manufacture of fragrances, flavors, and other fine chemicals

Comparison with Similar Compounds

    2-Cyclopenten-1-one: A five-membered ring analog with similar reactivity but different ring strain and stability.

    2-Cyclohexen-1-one: A six-membered ring analog with similar reactivity but different physical properties.

    Cycloheptanone: The saturated analog of 2-Cyclohepten-1-one, lacking the double bond and exhibiting different reactivity.

Uniqueness: this compound is unique due to its seven-membered ring structure, which imparts distinct reactivity and stability compared to its five- and six-membered ring analogs. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

cyclohept-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-5-3-1-2-4-6-7/h3,5H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCRDVTWUYLPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149916
Record name Cyclohept-2-en-1-one
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Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-66-0
Record name 2-Cyclohepten-1-one
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Record name Cyclohept-2-en-1-one
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Record name 2-Cyclohepten-1-one
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Record name Cyclohept-2-en-1-one
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Record name Cyclohept-2-en-1-one
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Synthesis routes and methods

Procedure details

As may be seen in the table, cyclopentenone and cyclohexanone provided for modest enantiocontrol (12-15:1 endo:exo, 48-63% ee, 81% yield), while cycloheptenone (n=2), cyclooctenone (n=3), and (E) cyclopentadecene-2-one (n=10) were found to be highly enantioselective (entries 3-5, 5-18:1 endo:exo, 90-93% ee, 83-88% yield). Cyclopentenone (n=0, entry 1) and cyclohexanone (n=1, entry 2) were found to be somewhat less enantioselective.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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